Isocorydine

Vue d'ensemble

Description

L'isocorydine est un alcaloïde aporphine appartenant à la classe des alcaloïdes benzylisoquinoléine. On le trouve naturellement dans diverses espèces végétales, en particulier celles de la famille des Papaveraceae. Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anticancéreuses, anti-inflammatoires et neuroprotectrices .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'isocorydine peut être synthétisée par plusieurs voies chimiques. Une méthode courante implique la condensation de précurseurs de benzylisoquinoléine appropriés dans des conditions de réaction spécifiques. Par exemple, la synthèse peut impliquer l'utilisation de dérivés de benzylisoquinoléine substitués par des méthoxy, suivie de réactions de cyclisation et de méthylation .

Méthodes de production industrielle

La production industrielle d'this compound implique généralement l'extraction du composé à partir de sources végétales naturelles. Le processus d'extraction comprend l'extraction par solvant, la purification par chromatographie et la cristallisation pour obtenir de l'this compound pure. Les progrès des méthodes biotechnologiques ont également permis la production d'this compound par des procédés de fermentation microbienne .

Analyse Des Réactions Chimiques

Types de réactions

L'isocorydine subit diverses réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydée pour former de l'isocorydione et d'autres dérivés.

Réduction : Les réactions de réduction peuvent convertir l'this compound en dihydrothis compound.

Substitution : Les réactions de substitution, en particulier au niveau des groupes méthoxy, peuvent produire une variété de dérivés.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs fréquemment utilisés.

Substitution : Des réactifs tels que les halogénures d'alkyle et les chlorures d'acyle sont utilisés pour les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent l'isocorydione, la dihydrothis compound et divers dérivés substitués. Ces produits présentent souvent des activités biologiques améliorées par rapport au composé parent .

Applications de la recherche scientifique

Chimie : L'this compound sert de précurseur pour la synthèse de nouveaux dérivés d'alcaloïdes ayant des applications pharmaceutiques potentielles.

Biologie : Elle a été utilisée dans des études portant sur ses effets sur les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Médecine : L'this compound présente une activité anticancéreuse significative, en particulier contre le carcinome hépatocellulaire et le carcinome épidermoïde oral.

Mécanisme d'action

L'this compound exerce ses effets par le biais de plusieurs mécanismes :

Activité anticancéreuse : Elle induit l'apoptose dans les cellules cancéreuses en perturbant la fonction mitochondriale et le métabolisme énergétique.

Effets neuroprotecteurs : L'this compound module les systèmes neurotransmetteurs et présente des propriétés antioxydantes, protégeant les neurones du stress oxydatif.

Activité anti-inflammatoire : Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation.

Applications De Recherche Scientifique

Chemistry: Isocorydine serves as a precursor for the synthesis of novel alkaloid derivatives with potential pharmaceutical applications.

Biology: It has been used in studies investigating its effects on cellular processes, including apoptosis and cell cycle regulation.

Medicine: this compound exhibits significant anticancer activity, particularly against hepatocellular carcinoma and oral squamous cell carcinoma.

Mécanisme D'action

Isocorydine exerts its effects through multiple mechanisms:

Anticancer Activity: It induces apoptosis in cancer cells by disrupting mitochondrial function and energy metabolism.

Neuroprotective Effects: This compound modulates neurotransmitter systems and exhibits antioxidant properties, protecting neurons from oxidative stress.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Comparaison Avec Des Composés Similaires

L'isocorydine est comparée à d'autres alcaloïdes aporphine tels que :

Glaucine : Connue pour ses propriétés bronchodilatatrices et anti-inflammatoires.

Boldine : Présente des activités antioxydantes et hépatoprotectrices.

Nuciférine : Possède des effets antipsychotiques et anti-inflammatoires.

L'this compound se distingue par sa puissante activité anticancéreuse et sa capacité à cibler les cellules cancéreuses résistantes aux médicaments .

Activité Biologique

Isocorydine, an aporphine alkaloid derived from various plant species, has garnered attention for its diverse biological activities, particularly in cancer treatment and anti-inflammatory effects. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

This compound exhibits its biological effects through various mechanisms:

- Cell Cycle Arrest : Research indicates that this compound induces G2/M phase cell cycle arrest in hepatocellular carcinoma (HCC) cells by increasing cyclin B1 and phosphorylated CDK1 levels while inhibiting Cdc25C activation. This leads to decreased tumorigenicity in cancer cell lines such as SMMC-7721 and Huh7 .

- Anti-inflammatory Effects : In a study involving LPS-stimulated macrophages, this compound was shown to inhibit the release of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and protect against lung tissue damage. It achieves this by modulating the NF-κB signaling pathway, specifically reducing the nuclear translocation of NF-κB p65 .

Anticancer Activity

This compound and its derivatives have demonstrated significant anticancer properties across various studies:

In Vitro Studies

A series of experiments assessed the efficacy of this compound against different cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG2 | 186.97 |

| 8-Amino-Isocorydine | A549 | 56.18 |

| 6a,7-Dihydro-Isocorydione | SGC7901 | 7.53 |

| Isocorydione Derivative | HepG2 | 20.42 |

The derivatives exhibited improved potency compared to this compound itself, suggesting that structural modifications can enhance anticancer activity .

In Vivo Studies

In murine models, this compound has been shown to inhibit tumor growth in sarcoma S180-bearing mice. The compound significantly reduced the percentage of cancer stem cells (CD133+) in liver carcinoma models, indicating its potential to target chemoresistant cell populations .

Case Studies

- Hepatocellular Carcinoma : A study demonstrated that this compound treatment led to a significant decrease in the growth of HCC cells and reduced the population of CD133+ cancer stem cells, enhancing sensitivity to sorafenib, a common chemotherapeutic agent .

- Sepsis Model : In an LPS-induced sepsis model, this compound treatment resulted in decreased serum levels of pro-inflammatory cytokines and improved survival rates in mice subjected to acute lung injury .

Propriétés

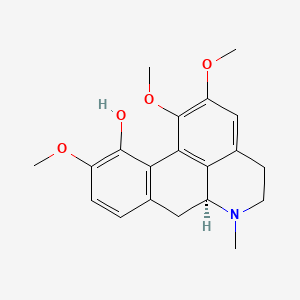

IUPAC Name |

(6aS)-1,2,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)20(25-4)18-16(12)13(21)9-11-5-6-14(23-2)19(22)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QELDJEKNFOQJOY-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201023580 | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

475-67-2 | |

| Record name | (+)-Isocorydine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocorydine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocorydine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201023580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOCORYDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B5E87JEOX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185 °C | |

| Record name | (S)-Isocorydine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030184 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.